molecular formula C13H19NO B13311483 1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol

1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol

Cat. No.: B13311483
M. Wt: 205.30 g/mol
InChI Key: FPIOEMPTAYAWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H19NO. This compound is known for its unique structure, which includes a tetrahydronaphthalene moiety linked to a propanol group via an amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of β2-adrenergic receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the modulation of β2-adrenergic receptors. By blocking these receptors, it inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation affects various physiological processes such as heart function, lung function, and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol is unique due to its specific combination of the tetrahydronaphthalene moiety with an amino and propanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H19NO/c1-10(15)9-14-13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13-15H,6-9H2,1H3

InChI Key

FPIOEMPTAYAWCD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCC2=CC=CC=C2C1)O

Origin of Product

United States

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